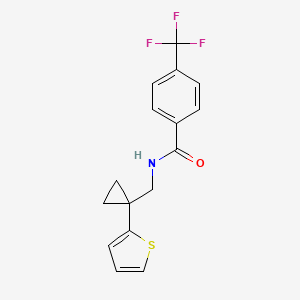

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-10-15(7-8-15)13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRIGTGOUPBVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-4-(trifluoromethyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons.

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biochemical Pathways

The activation of GIRK channels by this compound affects the neuronal signaling pathways . The hyperpolarization of neurons inhibits the firing of action potentials, thereby reducing neuronal excitability. This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion.

Pharmacokinetics

The compound has been described as havingimproved metabolic stability , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of GIRK channels by this compound and the subsequent reduction in neuronal excitability can lead to various molecular and cellular effects. These may include a decrease in the perception of pain, a reduction in heart rate, or changes in hormone secretion. The specific effects would depend on the specific neurons in which the GIRK channels are activated.

Actividad Biológica

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure:

- Molecular Formula : C15H14F3N1S1

- Molecular Weight : 307.34 g/mol

This compound features a cyclopropyl group, a thiophene moiety, and a trifluoromethyl benzamide structure, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Modulation : This compound acts as an agonist for the AhR, which is involved in various physiological processes, including the regulation of immune responses and inflammation. Agonists of AhR have been explored for their potential in treating conditions such as cancer and autoimmune diseases .

- Inhibition of Kinase Activity : Preliminary studies suggest that derivatives of benzamide compounds can inhibit specific kinase activities associated with cancer proliferation. For instance, certain benzamide derivatives have shown promise as RET kinase inhibitors .

- Antidepressant-Like Effects : Related studies on benzamide derivatives indicate that they may influence serotonergic systems, particularly through modulation of 5-HT receptors, suggesting potential applications in treating depression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Effect | Reference |

|---|---|---|

| AhR Agonism | Modulates immune response | |

| RET Kinase Inhibition | Reduces cancer cell proliferation | |

| Antidepressant Activity | Modulates serotonergic system |

Case Study 1: Cancer Cell Proliferation Inhibition

A study investigated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in breast cancer models. The mechanism was linked to the downregulation of key proteins involved in cell cycle regulation .

Case Study 2: Serotonergic Modulation

Another research effort focused on the antidepressant-like effects of benzamide derivatives. The study highlighted that specific modifications in the benzamide structure could enhance binding affinity to serotonin receptors, leading to improved mood regulation in animal models .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds structurally related to N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide. For instance, derivatives of thiadiazole have shown efficacy against various cancer cell lines.

Case Studies:

- Thiadiazole Derivatives: Research indicates that certain thiadiazole derivatives exhibit decreased viability in human leukemia and melanoma cells, demonstrating their potential as anticancer agents .

- Mechanism of Action: These compounds often induce apoptosis in cancer cells, which is a critical mechanism for effective cancer therapies.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.

Research Findings:

- Kinase Inhibition: Compounds similar to this compound have been studied for their ability to inhibit various kinases, which play pivotal roles in cell signaling pathways associated with cancer and other diseases .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of this compound, particularly concerning its effects on neurotransmitter systems.

Potential Applications:

- Neurotransmitter Modulation: The trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders by modulating neurotransmitter levels.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.